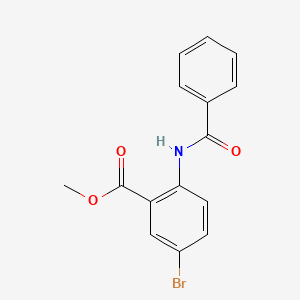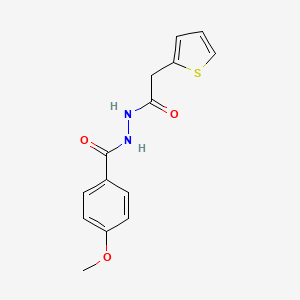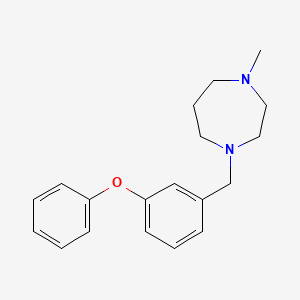![molecular formula C18H16N4 B5675237 2-(1H-benzimidazol-2-yl)-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B5675237.png)
2-(1H-benzimidazol-2-yl)-3-[(2-ethylphenyl)amino]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives, including compounds with acrylonitrile groups, are a focal point of research due to their diverse biological activities and applications in various fields such as materials science, pharmacology, and chemistry. These compounds are known for their potential as anticancer agents and their ability to interact with DNA. Their synthesis and the exploration of their physical and chemical properties are crucial for developing new materials and drugs.
Synthesis Analysis
The synthesis of benzimidazole derivatives, especially those related to acrylonitriles, involves the formation of the benzimidazole ring followed by the introduction of acrylonitrile groups. Methods typically involve condensation reactions and are aimed at producing compounds with specific structural features to enhance their biological activities or physical properties (Hranjec et al., 2010).
Molecular Structure Analysis
The molecular and crystal structures of these compounds reveal significant insights into their planarity, aromaticity, and potential for intercalation into DNA. X-ray crystallography has been used to determine the structures, showing how variations in substituents affect the compounds' planarity and interactions, such as hydrogen bonding, crucial for their biological activities (Hranjec et al., 2009).
Chemical Reactions and Properties
Benzimidazole acrylonitriles participate in a variety of chemical reactions, including condensation and addition reactions, which are essential for synthesizing targeted derivatives. These reactions are influenced by the presence of the acrylonitrile group and the benzimidazole moiety, which can undergo nucleophilic addition reactions and serve as ligands in coordination compounds (Falcón-León et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely related to the molecular structure. For example, the introduction of different substituents can significantly affect these properties, which is crucial for designing compounds with desirable characteristics for specific applications.
Chemical Properties Analysis
Benzimidazole derivatives exhibit a range of chemical properties, including their reactivity towards different chemical agents, their potential as corrosion inhibitors, and their interaction with metal ions. These properties are exploited in various applications, including anticorrosive materials and the design of new chemosensors (Tigori et al., 2022).
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-ethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-2-13-7-3-4-8-15(13)20-12-14(11-19)18-21-16-9-5-6-10-17(16)22-18/h3-10,12,20H,2H2,1H3,(H,21,22)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAYDHLHJJDTGY-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-ethylanilino)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)
![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)


![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)
![N,N-dimethyl-4-[(1-methyl-1H-indol-6-yl)carbonyl]-1-piperazinesulfonamide](/img/structure/B5675207.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)



